- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301Tetrahedron, 2013, 69(1), 184-189,
Cas no 968-93-4 (testolactone)

testolactone structure
Nombre del producto:testolactone
testolactone Propiedades químicas y físicas
Nombre e identificación
-
- testolactone
- -TESTOLACTONE
- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
- 1,2-dehydrotestololactone
- 1,2-didehydro-testololacton
- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
- 1-dehydrotestololactone
- delta(1)-dehydrotestolactone
- Δ1-Testolactone
- TESTOLACTONE,USP24
- Testosterone
- 17a-oxa-D-homo-1,4-androstadien-3,17-dione
- fludestrin
- sq9538
- teolit
- teslac
- teslak
- testolacton
- testololactone
- 1,2-Didehydrotestololactone
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
- Testololactone, 1-dehydro- (7CI)
- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
- MeSH ID: D013738
- NSC 23759
- SQ 9538
- Δ1-Dehydrotestololactone
- Δ1-Testololactone
- TESTOLACTONE [USP-RS]
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
- Testolactona [INN-Spanish]
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
- Testolactona (INN-Spanish)
- Testolactonum (INN-Latin)
- BDBM50367848
- BPEWUONYVDABNZ-DZBHQSCQSA-N
- TESTOLACTONE (USP IMPURITY)
- D00153
- CS-5268
- TESTOLACTONE [WHO-DD]
- CHEMBL1571
- delta(1)-Testolactone
- .DELTA.1-Testololactone
- BRD-K69636617-001-01-7
- Testolactonum [INN-Latin]
- therapeutic testolactone
- HMS3750O07
- Tox21_111576
- 17a-Oxa-D-homoandrosta-1,17-dione
- TESLAC (TN)
- 1 Dehydrotestolactone
- NSC 12173
- Testolactonum
- DB00894
- TESTOLACTONE [MI]
- 1-Dehydrotestolactone
- TESTOLACTONE [ORANGE BOOK]
- NCI60_001908
- SQ-9538
- HSDB 3255
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
- NCGC00159329-02
- Testolactona
- Testololactone, 1,2-didehydro-
- Testolactone (USAN:USP:INN)
- Q3985253
- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
- Testolactone [USAN:USP:INN]
- W-100129
- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
- Testolattone
- NS00004469
- DELTA(1)-DEHYDROTESTOLOLACTONE
- .DELTA.1-Dehydrotestololactone
- TESTOLACTONE [VANDF]
- Testolactone ciii
- delta1-Testololactone
- DTXCID303644
- C02197
- Testolattone [DCIT]
- TESTOLACTONE [INN]
- delta(1)-Testololactone
- EINECS 213-534-6
- GTPL7303
- TESTOLACTONE CIII [USP-RS]
- TESTOLACTONE [USAN]
- TESTOLACTONE [HSDB]
- NSC-23759
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
- Testololactone, 1-dehydro-
- TESTOLACTONE [USP IMPURITY]
- CAS-968-93-4
- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
- 968-93-4
- TESTOLACTONE CIII (USP-RS)
- UNII-6J9BLA949Q
- CHEBI:9460
- Testolactone (USP/INN)
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
- Delta1-Testolactone
- D-Homo-17a-oxaandrosta-1,17-dione
- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
- .DELTA.1-Dehydrotestolactone
- TESTOLACTONE (USP-RS)
- AKOS015840139
- 6J9BLA949Q
- NSC23759
- BCP10926
- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
- LMST02020084
- DTXSID2023644
- Testololactone,2-didehydro-
- SCHEMBL4053
- Delta-1-testololactone
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
- HY-13763
-
- MDL: MFCD00866295
- Renchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
- Clave inchi: BPEWUONYVDABNZ-DZBHQSCQSA-N
- Sonrisas: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C
Atributos calculados
- Calidad precisa: 300.17300
- Masa isotópica única: 300.172545
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 0
- Complejidad: 602
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 43.4
Propiedades experimentales
- Color / forma: Solid powder
- Denso: 1.17
- Punto de fusión: 218-219°
- Punto de ebullición: 482°Cat760mmHg
- Punto de inflamación: 213.4°C
- índice de refracción: 1.567
- PSA: 43.37000
- Logp: 3.58990
- Rotación específica: D23 -45.6° (c = 1.24 in chloroform)
testolactone Información de Seguridad
- Palabra de señal:Warning
- Condiciones de almacenamiento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
testolactone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |
Testolactone |
968-93-4 | 98.82% | 10mg |
¥2925.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |
Testolactone |
968-93-4 | 98.82% | 2mg |
¥1300.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |
Testolactone |
968-93-4 | 98.82% | 5mg |
¥1950.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |
Testolactone |
968-93-4 | 98.82% | 50mg |
¥7898.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |
Testolactone |
968-93-4 | 98.82% | 100MG |
¥11847.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |
Testolactone |
968-93-4 | 98.82% | 25mg |
¥5265.00 | 2021-09-23 |
testolactone Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C
Referencia
- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analoguesJournal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Solvents: Acetone , Water ; 8 d, 27 °C
Referencia
- Transformation of steroids by Trichoderma hamatumEnzyme and Microbial Technology, 2007, 40(6), 1615-1621,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
Referencia
- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivativesZhurnal Obshchei Khimii, 1967, 37(6), 1252-6,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt
Referencia
- Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactoneSteroids, 2015, 96, 164-168,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
testolactone Raw materials
- Testosterone
- Androsta-1,4-diene-3,17-dione
- Androstenedione
- Hydroxyprogesterone
- Boldenone
- Pregnenolone
- Progesterone
testolactone Preparation Products
testolactone Literatura relevante
-
Shabir H. Lone,Muzzaffar A. Bhat,Rayees A. Lone,Salman Jameel,Javeed A. Lone,Khursheed A. Bhat New J. Chem. 2018 42 4579
-
Ewa Koz?owska,Monika Urbaniak,Anna Kancelista,Monika Dymarska,Edyta Kostrzewa-Sus?ow,?ukasz St?pień,Tomasz Janeczko RSC Adv. 2017 7 31493
-
3. Expedient synthesis of lactone analogues of formestane as new potential aromatase inhibitorsElisiário J. Tavares da Silva,Maria L. Sá e Melo,André S. Campos Neves,José A. Paix?o,L. C. R. Andrade,Maria-José M. Almeida,M. M. R. Costa J. Chem. Soc. Perkin Trans. 1 1997 3487
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2013 30 213
-
Marina P. Savi?,Jovana J. Ajdukovi?,Jovana J. Plav?a,Sofija S. Beki?,Andjelka S. ?eli?,Olivera R. Klisuri?,Dimitar S. Jakimov,Edward T. Petri,Evgenija A. Djurendi? Med. Chem. Commun. 2018 9 969
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